盐酸拉沙洛西德

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

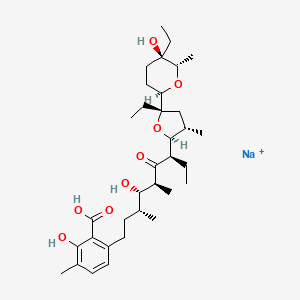

Lasalocid sodium is a divalent polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis. It is widely used as a medicinal feed additive to control coccidiosis in poultry species. Lasalocid sodium is known for its ability to form neutral complexes with monovalent and divalent cations, facilitating their transport across cell membranes .

科学研究应用

盐霉素钠在科学研究中有着广泛的应用,包括:

作用机制

盐霉素钠通过扰乱目标生物体内的离子稳态发挥作用。它与钠和钾等一价和二价阳离子形成中性络合物,并促进这些阳离子跨细胞膜的转运。 这会破坏细胞内的离子平衡,导致渗透性裂解和细胞死亡 . 盐霉素钠的分子靶点包括参与维持细胞离子梯度的离子通道和转运蛋白 .

生化分析

Biochemical Properties

Lasalocid sodium plays a crucial role in biochemical reactions. It is capable of making neutral complexes with monovalent and divalent cations and transporting them through apolar phases, including lipid bilayer membranes . This ability to disturb ionic homeostasis leads to the osmotic lysis of coccidia .

Cellular Effects

Lasalocid sodium has significant effects on various types of cells and cellular processes. It influences cell function by disturbing ionic homeostasis, which can lead to osmotic lysis of coccidia . In growing goats, lasalocid sodium supplementation has been shown to improve growth performance and lipoprotein profile .

Molecular Mechanism

The molecular mechanism of action of lasalocid sodium involves its ability to form neutral complexes with monovalent and divalent cations and transport them through apolar phases . This disrupts the ion balance in the target microorganisms, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lasalocid sodium change over time. For instance, in a study involving mice, approximately 97% of the dose was recovered in excreta and cage wash within 24 hours after the first dose .

Dosage Effects in Animal Models

The effects of lasalocid sodium vary with different dosages in animal models. For example, in growing goats, supplementation of lasalocid sodium at a level of 30 ppm/kg dry matter increased body weight gain and average daily gain .

Metabolic Pathways

Lasalocid sodium is involved in the metabolic pathway that disturbs ionic homeostasis, leading to osmotic lysis of coccidia . This process involves the transport of monovalent and divalent cations through apolar phases .

Transport and Distribution

Lasalocid sodium is transported and distributed within cells and tissues through its ability to form neutral complexes with monovalent and divalent cations and transport them through apolar phases .

Subcellular Localization

The subcellular localization of lasalocid sodium is related to its ability to transport monovalent and divalent cations through apolar phases, including lipid bilayer membranes . This allows it to disturb ionic homeostasis within the cell, leading to osmotic lysis of coccidia .

准备方法

合成路线和反应条件

盐霉素钠可以由盐霉素酸合成,盐霉素酸是从链霉菌属细菌的发酵液中提取得到的。 合成过程包括从发酵液中提取盐霉素酸,然后通过用氢氧化钠中和将其转化为盐霉素钠 .

工业生产方法

在工业生产中,盐霉素钠通过在大型生物反应器中发酵链霉菌属细菌来生产。发酵液随后进行提取和纯化过程,以分离盐霉素酸。 然后将酸用氢氧化钠中和,生成盐霉素钠 .

化学反应分析

反应类型

盐霉素钠会经历各种化学反应,包括:

氧化: 盐霉素钠可以被氧化形成不同的衍生物。

还原: 还原反应可以改变盐霉素钠中的官能团。

常用试剂和条件

盐霉素钠反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应条件通常涉及控制温度和pH值,以确保所需的转化 .

主要产物

盐霉素钠反应形成的主要产物包括各种酯类和衍生物,它们表现出不同的生物活性。

相似化合物的比较

盐霉素钠属于一类聚醚离子载体抗生素,其中包括沙利诺霉素、莫能霉素和塞米杜拉霉素等化合物。 这些化合物具有相似的作用机制,但其化学结构和特定的生物活性不同 . 与其他离子载体相比,盐霉素钠能够与多种金属阳离子形成稳定的络合物,使其在扰乱目标生物体内的离子稳态方面非常有效 .

类似化合物

沙利诺霉素: 另一种用于家禽和牛饲料中的聚醚离子载体抗生素。

莫能霉素: 广泛应用于反刍动物饲料中,以提高饲料效率和控制球虫病。

塞米杜拉霉素: 用作家禽饲料中的抗球虫剂

盐霉素钠独特的性质和广谱活性使其成为科学研究和工业应用中一种有价值的化合物。

属性

CAS 编号 |

25999-20-6 |

|---|---|

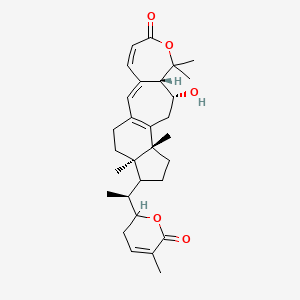

分子式 |

C34H54NaO8 |

分子量 |

613.8 g/mol |

IUPAC 名称 |

sodium;6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoate |

InChI |

InChI=1S/C34H54O8.Na/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39;/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39);/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+;/m1./s1 |

InChI 键 |

JCKLHIQQJWLHGH-HWLWSTNVSA-N |

SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)[O-])O.[Na+] |

手性 SMILES |

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na] |

规范 SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

25999-20-6 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Avatec Lasalocid Lasalocid A Ro 2 2985 Ro 2-2985 Ro 22985 X-537A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

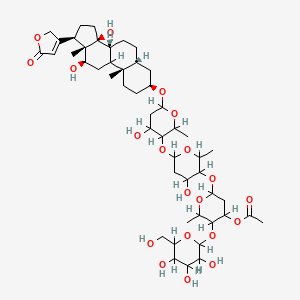

![[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-2-methyl-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-12,14,16-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1674452.png)

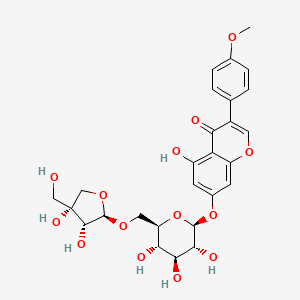

![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)